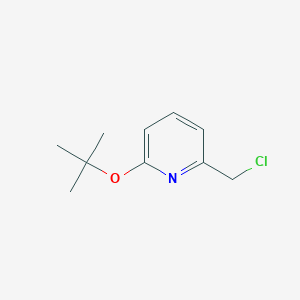![molecular formula C11H10N2O5S B1445098 3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1409023-06-8](/img/structure/B1445098.png)
3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for the compound is1S/C9H10O4S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of the compound is 214.24 . The compound is a powder with a melting point of 214-217 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid, has garnered interest due to their biological activities. For example, Khalid et al. (2016) detailed the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. These compounds were synthesized through a series of conversions starting from organic acids, demonstrating the compounds' structural elucidation via modern spectroscopic techniques (Khalid et al., 2016). Additionally, Tkachuk et al. (2020) developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, highlighting the synthesis process's efficiency and yield (Tkachuk et al., 2020).
Biological Activities
The biological evaluation of 1,3,4-oxadiazole derivatives has revealed their potential in various applications. For instance, compounds synthesized in the study by Khalid et al. (2016) were screened for their inhibition against the butyrylcholinesterase enzyme and underwent molecular docking studies to ascertain their binding affinities. This research provides insights into the compounds' therapeutic potentials, particularly in treating diseases where enzyme inhibition is beneficial (Khalid et al., 2016).
Potential Applications
The diverse applications of 1,3,4-oxadiazole derivatives extend beyond biological activities. Studies have explored their use in materials science, including the development of new mesogens with photoluminescent properties, and their role in corrosion inhibition. For example, Ammal et al. (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid, revealing their effectiveness and the mechanisms involved (Ammal et al., 2018). Additionally, Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives displaying photoluminescence, indicating their potential in creating advanced materials with specific optical properties (Han et al., 2010).
Eigenschaften
IUPAC Name |
3-[5-(methylsulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c1-19(16,17)6-9-12-13-10(18-9)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVBQCXQIISJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)




![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)
![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)



![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)
